molecular formula C14H13N3O3S B1383846 1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-03-3

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1383846
CAS RN: 2173116-03-3
M. Wt: 303.34 g/mol
InChI Key: FYONUBHMNXWMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (BOTC) is an organic compound that is used in a variety of scientific research applications. It is a derivative of thiadiazole, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. BOTC is a valuable compound for scientific researchers due to its unique properties and its ability to be used in a variety of experiments.

Scientific Research Applications

Medicine: Antibacterial Agents

Compounds containing the 1,3,4-thiadiazole moiety have been recognized for their potential as antibacterial agents. A study has shown that derivatives of indole-3-acetic acid, which include 1,3,4-thiadiazole, demonstrated significant inhibition against bacterial strains such as Pseudomonas syringae . This suggests that our compound of interest could be synthesized into derivatives that serve as novel antibacterial drugs, potentially offering an alternative to traditional bactericides.

Agriculture: Pesticide Development

In the agricultural sector, there is a continuous search for new compounds that can protect crops from pathogens without contributing to resistance. The 1,3,4-thiadiazole derivatives have shown promise in this regard, with some compounds outperforming existing copper agents in protecting plants from Pseudomonas syringae . This indicates that our compound could be a precursor in the synthesis of more effective and sustainable pesticides.

Material Science: Photodynamic Therapy

The structural similarity of our compound to indole-3-acetic acid derivatives suggests its potential application in photodynamic therapy. Indole-3-acetic acid has been used as a photosensitizer for treating acne vulgaris . By extension, our compound could be modified to enhance its photosensitizing properties for medical or cosmetic applications in material science.

Environmental Science: Plant Pathogen Control

Environmental science benefits from compounds that can control plant pathogens without harming the surrounding ecosystem. The 1,3,4-thiadiazole derivatives have been effective against Pseudomonas syringae, a pathogen known to cause significant crop losses . This compound could be developed into an environmentally friendly agent for controlling such pathogens.

Biochemistry: Enzyme Inhibition

In biochemistry, enzyme inhibitors play a crucial role in studying metabolic pathways and developing therapeutic agents. The thiadiazole ring in our compound could be exploited to design inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets in Alzheimer’s disease treatment .

Pharmacology: Drug Synthesis

The pharmacological industry is always in need of new scaffolds for drug development. With its complex structure, “1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid” could be a valuable starting point for synthesizing a wide range of drugs, particularly those targeting bacterial infections and possibly other conditions where the thiadiazole ring’s properties are beneficial .

properties

IUPAC Name

1-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-12-7-10(13(19)20)8-17(12)14-16-15-11(21-14)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYONUBHMNXWMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NN=C(S2)CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.